molecular formula C13H9Cl2IO B1529521 1-(Benzyloxy)-2,4-dichloro-5-iodobenzene CAS No. 847560-51-4

1-(Benzyloxy)-2,4-dichloro-5-iodobenzene

Cat. No. B1529521
CAS RN: 847560-51-4
M. Wt: 379.02 g/mol
InChI Key: FDIUWZQGMDBWDJ-UHFFFAOYSA-N
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Description

Compounds like “1-(Benzyloxy)-2,4-dichloro-5-iodobenzene” belong to the class of organic compounds known as halobenzenes. They are aromatic compounds containing a benzene substituted with one or more halogen atoms .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking an electrophile .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. They can undergo reactions like protodeboronation or participate in catalytic processes .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Synthesis and Chemical Transformation

1-(Benzyloxy)-2,4-dichloro-5-iodobenzene is a chemical compound that has been used in various synthetic and chemical transformation processes. For instance, Wöhrle et al. (1993) described the preparation of 4,5-dichloro-1,2-dicyanobenzene from a similar compound, 4,5-dichloro-1,2-benzenedicarboxylic acid, which was further reacted with phenols and thiophenol to yield bis(aryloxy)- and bis(phenylthio)-1,2-dicyanobenzenes. These compounds were then converted to octasubstituted phthalocyanines (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

Organocatalytic Synthesis

The compound has also been used in the field of organocatalysis. Alla et al. (2014) demonstrated an organocatalytic method for synthesizing 2-substituted benzoxazoles and benzothiazoles, employing 1-iodo-4-nitrobenzene as a catalyst. This method was noted for its simplicity and efficiency in forming functionalized benzoxazoles and benzothiazoles (Alla, Sadhu, & Punniyamurthy, 2014).

Domino Process in Organic Synthesis

Lu et al. (2007) explored a CuI-catalyzed domino process using 1-bromo-2-iodobenzenes and beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans. This process involved an intermolecular C-C bond formation followed by intramolecular C-O bond formation, demonstrating the versatility of such iodobenzene derivatives in organic synthesis (Lu, Wang, Zhang, & Ma, 2007).

Directed Lithiation and Functionalization

In a study by Uhlmann et al. (1997), 1-(Benzyloxy)-1,2,3-triazole was metalated and reacted with various electrophiles, showcasing the compound's utility in the directed lithiation and functionalization of triazole derivatives. This process enabled the introduction of diverse substituents such as carbon, halogen, sulfur, silicon, and tin at specific positions (Uhlmann, Felding, Vedsø, & Begtrup, 1997).

Palladium-Catalyzed Synthesis

The palladium-catalyzed synthesis of functionalized compounds also utilizes derivatives of iodobenzene. For example, Zhang et al. (2018) reported a palladium-catalyzed method for synthesizing benzoxazole derivatives, which involved the sequential heteroarylation/acylation reaction of iodobenzenes. This method emphasized the compound's role in forming new C-C bonds in the production of heterocyclic compounds (Zhang, Pan, Chen, Liu, & Wu, 2018).

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific chemical structure and the biological context in which they are studied .

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific chemical structure. Material Safety Data Sheets (MSDS) provide information on the potential hazards of chemicals, including physical, health, and environmental hazards .

Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, reactivity, and potential applications. This could include the development of new synthetic methods, investigation of their reactivity under various conditions, and exploration of their potential uses in areas such as medicine or materials science .

properties

IUPAC Name

1,5-dichloro-2-iodo-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2IO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIUWZQGMDBWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657913
Record name 1-(Benzyloxy)-2,4-dichloro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2,4-dichloro-5-iodobenzene

CAS RN

847560-51-4
Record name 1-(Benzyloxy)-2,4-dichloro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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